Acephate

説明

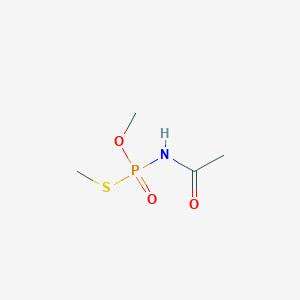

Structure

3D Structure

特性

IUPAC Name |

N-[methoxy(methylsulfanyl)phosphoryl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYVMFAVPKPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO3PS | |

| Record name | ACEPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023846 | |

| Record name | Acephate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acephate appears as a white solid. Used as a contact and systemic insecticide., Colorless to white solid; [HSDB] Colorless crystalline solid with a stench; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | ACEPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acephate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubilities in various solvents. [Table#6047], Low solubility in aromatic solvents., In water, 818,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 79 | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.35, 1.4 g/cm³ | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000017 [mmHg], 1.7X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 0.0002 | |

| Record name | Acephate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals, Colorless to white solid | |

CAS No. |

30560-19-1 | |

| Record name | ACEPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acephate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30560-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acephate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030560191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acephate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acephate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y417O444D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

82-89 °C /Technical grade 82-90% purity/, 92-93 °C | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Acephate mechanism of action on insect nervous system

An In-depth Technical Guide on the Core Mechanism of Action of Acephate on the Insect Nervous System

Introduction

This compound is a systemic organophosphate insecticide renowned for its efficacy against a broad spectrum of chewing and sucking insect pests in agriculture and horticulture.[1][2][3] Its insecticidal properties are primarily attributed to its profound impact on the insect's central nervous system. This technical guide elucidates the core mechanism of action of this compound, focusing on its bioactivation, interaction with acetylcholinesterase, and the resulting neurotoxic effects. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this widely used insecticide.

Primary Mechanism of Action: Inhibition of Acetylcholinesterase (AChE)

The fundamental mode of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][4]

Normal Synaptic Transmission: In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic neuron, propagating the nerve impulse.[5] To terminate the signal and allow the neuron to repolarize, AChE rapidly hydrolyzes acetylcholine into choline and acetic acid.[1][4]

Inhibition by this compound and its Metabolite: this compound itself is a weak inhibitor of AChE.[4][6] Its potent insecticidal activity stems from its metabolic conversion to methamidophos, a much more powerful AChE inhibitor.[4][7][8] Methamidophos binds to the serine residue in the active site of the AChE enzyme, phosphorylating it.[4][9] This binding is essentially irreversible, rendering the enzyme non-functional.[2][10]

The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft.[1][4] This excess ACh continuously stimulates the postsynaptic receptors, causing uncontrolled nerve firing.[1] The resulting hyperexcitation of the central nervous system leads to tremors, uncoordinated movement, paralysis, and ultimately, the death of the insect.[2]

Metabolic Bioactivation: The Key to Selective Toxicity

This compound is a pro-insecticide, meaning it requires metabolic activation to exert its primary toxic effect.[5][8]

-

In Insects: Insects readily metabolize this compound into methamidophos through hydrolysis, a reaction catalyzed by carboxyamidase enzymes.[4][8] This efficient conversion is a primary reason for this compound's high toxicity to insects.[5][7][8]

-

In Mammals: In contrast, mammals metabolize this compound primarily into non-toxic products like des-O-methylthis compound. The conversion to the more toxic methamidophos is a minor metabolic pathway in mammals.[4][8] This metabolic difference accounts for the selective toxicity of this compound, making it relatively less toxic to mammals than to insects.[4][7] Furthermore, in mammals, the small amount of methamidophos that is produced acts as a potent inhibitor of the very carboxyamidase enzyme that activates this compound, effectively shutting down its own bioactivation pathway.[8][11]

Secondary Mechanism: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

While AChE inhibition is the primary mechanism, evidence suggests that methamidophos may also have a complex blocking action on neuronal nicotinic acetylcholine receptors (nAChRs).[9] This is a distinct action from its inhibition of AChE and may contribute to its overall neurotoxicity. Organophosphates as a class are known to interact with nAChRs, though this is often considered a secondary effect compared to their potent AChE inhibition.[12]

Quantitative Data

The potency of this compound and its metabolite, methamidophos, as AChE inhibitors is a key determinant of their toxicity. While specific IC50 values can vary significantly depending on the insect species, enzyme source, and assay conditions, the qualitative difference in potency is well-established.

| Compound | Target Enzyme | Potency in Insects | Potency in Mammals | Primary Role |

| This compound | Acetylcholinesterase (AChE) | Weak Inhibitor[4][6] | Very Weak Inhibitor[6] | Pro-insecticide |

| Methamidophos | Acetylcholinesterase (AChE) | Potent Inhibitor[4][6] | Potent Inhibitor[6][10] | Active Metabolite |

| This compound | Carboxyamidase | Substrate | Substrate | Bioactivation |

| Methamidophos | Carboxyamidase | Not a significant inhibitor | Potent Inhibitor[8][11] | Feedback Inhibition |

Table 1: Comparative activity and role of this compound and Methamidophos in insects and mammals.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

A standard method to quantify AChE inhibition is the spectrophotometric assay developed by Ellman et al. (1961). This protocol measures the activity of AChE by monitoring the formation of a yellow-colored product.

Principle: Acetylthiocholine (a synthetic substrate) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), the latter of which is a yellow anion that can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to AChE activity.

Methodology:

-

Enzyme Preparation: Prepare a homogenate of insect nervous tissue (e.g., cockroach ganglion or fly heads) in a suitable buffer (e.g., phosphate buffer, pH 7.4) and centrifuge to obtain a supernatant containing the AChE enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor (this compound or methamidophos) in a suitable solvent (e.g., acetone or DMSO).

-

Prepare working solutions of acetylthiocholine iodide (ATChI) and DTNB in the buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the buffer, DTNB solution, and the enzyme preparation.

-

Add varying concentrations of the inhibitor (this compound/methamidophos) or the solvent as a control.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ATChI substrate to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Insect Toxicity Bioassay (Adult Topical Application)

This protocol determines the lethal dose (LD50) of an insecticide when applied directly to the insect's body.

Methodology:

-

Insect Rearing: Use a susceptible strain of a test insect (e.g., houseflies, Musca domestica, or fruit flies, Drosophila melanogaster) of a specific age and weight.

-

Insecticide Preparation: Prepare serial dilutions of this compound in a volatile solvent like acetone.

-

Application:

-

Immobilize the insects by chilling them briefly.

-

Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of each insect. A control group should be treated with the solvent only.

-

Treat a statistically significant number of insects (e.g., 20-30) for each concentration level.

-

-

Observation:

-

Place the treated insects in clean containers with access to food and water.

-

Maintain the containers under controlled environmental conditions (temperature, humidity, light).

-

Assess mortality at specific time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to move when prodded.

-

-

Data Analysis:

-

Correct the mortality data for any deaths in the control group using Abbott's formula.

-

Use probit analysis to plot the relationship between the log of the dose and the probit of mortality to determine the LD50 value.

-

Mandatory Visualizations

Caption: Disruption of Cholinergic Synapse by this compound/Methamidophos.

Caption: Comparative Metabolism of this compound in Insects vs. Mammals.

Caption: Experimental Workflow for the AChE Inhibition (Ellman) Assay.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound - Cultivar Magazine [revistacultivar.com]

- 3. youtube.com [youtube.com]

- 4. This compound Technical Fact Sheet [npic.orst.edu]

- 5. ANTICHOLINESTERASE INSECTICIDE RETROSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular properties and inhibition kinetics of acetylcholinesterase obtained from rat brain and cockroach ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Fact Sheet [npic.orst.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Degradation of this compound and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 10. Studies on the toxicity, metabolism, and anticholinesterase properties of this compound and methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound insecticide toxicity: safety conferred by inhibition of the bioactivating carboxyamidase by the metabolite methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to O,S-Dimethyl Acetylphosphoramidothioate (Acephate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,S-Dimethyl acetylphosphoramidothioate, commonly known as acephate, is a systemic organophosphate insecticide widely utilized in agriculture for the control of a broad spectrum of chewing and sucking insects.[1][2][3] Its efficacy stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[4][5] This technical guide provides a detailed overview of the synthesis, chemical properties, and biological mechanism of action of this compound. It includes structured data on its physicochemical properties, comprehensive experimental protocols for its synthesis and analysis, and visual diagrams of its metabolic pathway and synthesis workflow to support researchers and professionals in the fields of agrochemistry, toxicology, and drug development.

Chemical and Physical Properties

This compound is a colorless to white crystalline solid with a characteristic odor.[4][6] It is highly soluble in water and soluble in organic solvents such as chloroform and DMSO.[7] The chemical and physical properties of O,S-Dimethyl acetylphosphoramidothioate are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | O,S-Dimethyl acetylphosphoramidothioate | [8][9] |

| Synonyms | This compound, Orthene, Acetamidophos | [4][9][10] |

| CAS Number | 30560-19-1 | [4][8][9] |

| Molecular Formula | C4H10NO3PS | [6][9] |

| Molecular Weight | 183.17 g/mol | [4][8][9] |

| Appearance | Colorless to white crystalline solid | [4][6] |

| Melting Point | 88-90 °C | [11] |

| Water Solubility | 79 - 83.5 g/100 mL | [8] |

| Solubility in Organic Solvents | Acetone: 151 g/L, Ethanol: >100 g/L, Ethyl acetate: 35 g/L, Benzene: 16 g/L, Hexane: 0.1 g/L | [4] |

| Vapor Pressure | 1.7 x 10⁻⁶ mmHg at 24 °C | [8] |

| Octanol-Water Partition Coefficient (logP) | -0.8 | [4] |

Synthesis of O,S-Dimethyl Acetylphosphoramidothioate

The synthesis of O,S-Dimethyl acetylphosphoramidothioate can be achieved through multiple routes. A common laboratory-scale synthesis involves the isomerization of O,O-dimethylphosphoramidothioate followed by acetylation. An alternative industrial process starts from phosphorus trichloride.

Synthesis Workflow

Caption: Synthesis of this compound from O,O-dimethylphosphoramidothioate.

Experimental Protocol: Synthesis from O,O-dimethylphosphoramidothioate

This protocol describes the synthesis of O,S-Dimethyl acetylphosphoramidothioate via the isomerization of O,O-dimethylphosphoramidothioate, followed by acetylation with acetic anhydride.[12]

Materials:

-

O,O-dimethylphosphoramidothioate

-

Dimethyl sulfate

-

Acetic anhydride

-

Appropriate reaction vessel with stirring and temperature control

-

Purification apparatus (e.g., for vacuum distillation or crystallization)

Procedure:

-

Isomerization:

-

To a solution of O,O-dimethylphosphoramidothioate, gradually add dimethyl sulfate at 40°C with continuous stirring.

-

Maintain the reaction mixture at 40°C for several hours to facilitate the isomerization to O,S-dimethyl phosphoramidothioate.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or NMR).

-

-

Acetylation:

-

To the resulting O,S-dimethyl phosphoramidothioate, add acetic anhydride and a catalytic amount of dimethyl sulfate at 40°C over a period of one hour.

-

Maintain the reaction at this temperature for an additional hour to ensure the completion of the acetylation reaction.

-

-

Purification:

-

The crude O,S-Dimethyl acetylphosphoramidothioate can be purified by vacuum distillation or crystallization from a suitable solvent to yield the final product.

-

Chemical Properties and Biological Activity

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a systemic insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. This compound itself is a relatively weak inhibitor of AChE; however, it is metabolized in insects to a more potent inhibitor, methamidophos (O,S-dimethyl phosphoramidothioate).[5][13]

Metabolic Pathway

In biological systems (insects, mammals, and plants) and the environment, this compound undergoes metabolic transformation. The primary metabolic pathway involves the deacetylation of this compound to form methamidophos. Further degradation can occur through the cleavage of the P-S and P-O bonds.

Caption: Metabolic Pathway of this compound.

Experimental Protocols

Protocol for Residue Analysis in Food Samples

This protocol outlines a general procedure for the determination of this compound and its metabolite methamidophos residues in vegetable samples using gas chromatography.[14][15]

Materials:

-

Homogenizer

-

Centrifuge

-

Gas chromatograph with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD)

-

Analytical standards of this compound and methamidophos

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Sample Extraction:

-

Homogenize a representative sample of the vegetable matrix.

-

Mix the homogenized sample with a dehydrating agent like anhydrous sodium sulfate.

-

Extract the sample with ethyl acetate using a high-speed homogenizer.

-

Centrifuge the mixture and collect the supernatant.

-

-

Cleanup:

-

Pass the extract through a silica gel column to remove interfering co-extractives.

-

Elute the analytes from the column with a suitable solvent mixture.

-

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

-

GC Analysis:

-

Inject an aliquot of the concentrated extract into the gas chromatograph.

-

Use a suitable capillary column and temperature program to separate this compound and methamidophos.

-

Identify and quantify the analytes by comparing their retention times and peak areas with those of the analytical standards.

-

Protocol for Acetylcholinesterase Inhibition Assay

This protocol describes a colorimetric method based on the Ellman's reaction to determine the in vitro inhibition of acetylcholinesterase by this compound.[16][17]

Materials:

-

Spectrophotometer (plate reader)

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

This compound solutions of varying concentrations

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in Tris-HCl buffer.

-

Prepare a stock solution of ATCI and DTNB in Tris-HCl buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

-

Assay:

-

In a 96-well plate, add the Tris-HCl buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add the different concentrations of the this compound solution to the test wells. Include a control well with no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

O,S-Dimethyl acetylphosphoramidothioate (this compound) remains a significant insecticide in modern agriculture. A thorough understanding of its synthesis, chemical properties, and biological mechanism of action is crucial for its effective and safe use, as well as for the development of new and improved pest control agents. This technical guide provides a consolidated resource of this information, intended to aid researchers and professionals in their work with this important compound. The provided protocols and data serve as a foundation for further investigation and application in the fields of agricultural science, environmental science, and toxicology.

References

- 1. Degradation of this compound and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Degradation of this compound and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H10NO3PS | CID 1982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Studies on the toxicity, metabolism, and anticholinesterase properties of this compound and methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICSC 0748 - this compound [inchem.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound Technical Fact Sheet [npic.orst.edu]

- 9. This compound (CAS 30560-19-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 355. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 11. openknowledge.fao.org [openknowledge.fao.org]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fao.org [fao.org]

- 15. Determination of this compound and Methamidophos in Foods Using Super-absorbent Polymer - Analytical Communications (RSC Publishing) DOI:10.1039/A704952H [pubs.rsc.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Toxicological Profile of Acephate in Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acephate (O,S-dimethyl acetylphosphoramidothioate) is a broad-spectrum organophosphate insecticide used to control a wide range of sucking and biting insects on various agricultural crops and ornamental plants.[1][2] Its systemic action and conversion to the more potent acetylcholinesterase inhibitor, methamidophos, contribute to its efficacy.[2][3] However, the widespread use of this compound raises concerns about its potential impact on non-target organisms, including mammals, birds, fish, aquatic invertebrates, and beneficial insects. This technical guide provides a comprehensive overview of the toxicological profile of this compound in these non-target species, presenting quantitative toxicity data, detailed experimental methodologies, and an exploration of the key signaling pathways involved in its toxicity and detoxification.

Acute and Chronic Toxicity Data

The toxicity of this compound to non-target organisms varies significantly depending on the species and the duration of exposure. The following tables summarize the available quantitative data for acute and chronic toxicity endpoints.

Table 1: Acute Toxicity of this compound to Non-Target Organisms

| Organism Class | Species | Endpoint | Value | Exposure Route | Reference |

| Mammals | Rat (male) | LD50 | 1400 mg/kg bw | Oral | [4] |

| Rat (female) | LD50 | 1000 mg/kg bw | Oral | [4] | |

| Mouse | LD50 | 360 mg/kg bw | Oral | [4] | |

| Beagle Dog | Minimum Lethal Dose | 680 mg/kg bw | Oral | [4] | |

| Rabbit | LD50 | >10,000 mg/kg bw | Dermal | [4] | |

| Birds | Dark-eyed Junco (Junco hyemalis) | LD50 | 106 mg/kg bw | Oral | [5] |

| Bobwhite Quail (Colinus virginianus) | LC50 (5-day) | 1485 mg/kg in diet | Dietary | [5] | |

| Fish | Labeo rohita | LC50 (96 h) | 1550-3000 mg/L | Water | [4][6] |

| Guppy (Poecilia reticulata) | LC50 (96 h) | 0.894 mg/L | Water | ||

| Aquatic Invertebrates | Mayfly larvae | - | Very Sensitive | Water | [7] |

| Stonefly, Damselfly, Mosquito larvae | - | Less Sensitive | Water | [7] | |

| Honey Bees | Apis mellifera | LD50 | 1.2 µ g/bee | Oral | |

| Apis mellifera | LC50 (48 h) | 6.97 mg/L | Feeding | [8] |

Table 2: Chronic and Sublethal Effects of this compound on Non-Target Organisms

| Organism Class | Species | Endpoint | Value/Effect | Duration | Reference |

| Mammals | Rat | NOAEL (multigenerational) | Not established; reduced mating and litter size at ≥50 ppm | Multigenerational | [9] |

| Birds | Bobwhite Quail (Colinus virginianus) | NOEC (reproduction) | <5 ppm in diet | - | [10] |

| Mallard Duck (Anas platyrhynchos) | NOEC (reproduction) | <20 ppm in diet | - | [10] | |

| Fish | Labeo rohita | Sublethal effects | Reduced amylase activity and total protein content | 30 days | [6] |

| Aquatic Invertebrates | Daphnia magna | NOEC (reproduction) | 0.150 mg/L | 21 days | |

| Honey Bees | Apis mellifera | Sublethal effects | Reduced egg laying at 0.25 ppm in syrup | 14 days |

Key Signaling Pathways

The toxicity of this compound is primarily mediated through its interaction with the nervous system. However, organisms possess detoxification pathways to metabolize and eliminate this compound.

Acetylcholinesterase Inhibition Pathway

The principal mechanism of this compound's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). This compound itself is a weak inhibitor, but it is metabolically converted to methamidophos, a much more potent inhibitor.[11] AChE is crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which manifests as tremors, convulsions, and ultimately paralysis and death.

Detoxification and Metabolism Pathway

Non-target organisms have enzymatic systems to metabolize and detoxify this compound. The primary metabolic pathways involve carboxylesterases, cytochrome P450 (CYP) monooxygenases, and glutathione S-transferases (GSTs). In mammals, this compound is primarily metabolized to the non-cholinesterase inhibiting compound, des-O-methylthis compound.[11] A smaller fraction is converted to the more toxic methamidophos. In insects, the conversion to methamidophos is a more dominant pathway, which contributes to its selective toxicity.[11] Further metabolism by CYPs and conjugation by GSTs facilitate the excretion of these compounds.

References

- 1. Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Degradation of this compound and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijcrt.org [ijcrt.org]

- 5. COMPARATIVE TESTING OF THE ORAL TOXICITY OF this compound, DIMETHOATE AND METHOMYL TO HONEYBEES, BUMBLEBEES AND SYRPHIDAE | International Society for Horticultural Science [ishs.org]

- 6. ijrti.org [ijrti.org]

- 7. Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD50 [mdpi.com]

- 8. Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 11. This compound Technical Fact Sheet [npic.orst.edu]

Acephate Degradation: A Comprehensive Technical Guide to Pathways and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the degradation pathways of acephate, a widely used organophosphate insecticide. It details the key metabolites formed through various degradation processes and outlines the experimental methodologies for their identification and quantification. This document is intended to serve as a valuable resource for professionals involved in environmental science, toxicology, and drug development.

Introduction to this compound and its Environmental Fate

This compound (O,S-Dimethyl acetylphosphoramidothioate) is a systemic insecticide used to control a broad spectrum of chewing and sucking insects on various agricultural crops and in horticultural settings.[1] Due to its high water solubility, this compound and its primary, more toxic metabolite, methamidophos, can pose a risk of contaminating soil and groundwater.[2][3] Understanding the degradation pathways of this compound is crucial for assessing its environmental impact and developing effective remediation strategies.[1][2]

The degradation of this compound in the environment is a complex process influenced by abiotic and biotic factors, leading to the formation of several intermediate and final products. The primary degradation mechanisms include microbial breakdown, chemical hydrolysis, and photodegradation.[2][4]

This compound Degradation Pathways

The breakdown of this compound involves the cleavage of its N-C, P-N, P-S, or P-O bonds, resulting in a variety of metabolites.[2][5] The principal degradation pathways are detailed below.

Microbial Degradation

Microbial degradation is a significant process for the detoxification of this compound in soil and water environments.[2][5] Various microorganisms, including bacteria and fungi, have been identified to utilize this compound as a source of carbon, phosphorus, and nitrogen.[1][2][4]

The microbial degradation of this compound can proceed through two primary pathways:

-

Pathway I: Deacetylation to Methamidophos: This pathway is initiated by the action of carboxylesterase enzymes, which hydrolyze the acetyl group of this compound to form the more toxic and persistent metabolite, methamidophos.[2] Methamidophos is then further degraded by phosphotriesterases (PTEs) into less toxic compounds like methyl dihydrogen phosphate and S-methyl dihydrogen thiophosphate, eventually leading to the formation of phosphoric acid.[2]

-

Pathway II: Hydrolysis of the P-N Bond: In this pathway, the P-N bond of this compound is cleaved, leading to the formation of O,S-dimethyl phosphorothioate and acetamide.[6] Acetamide can be further hydrolyzed to acetic acid and ammonia.[7] This pathway is considered a more direct detoxification route as it bypasses the formation of the highly toxic methamidophos.

Several bacterial strains have been identified for their ability to degrade this compound, including species of Pseudomonas, Bacillus, Enterobacter, and Sphingobacterium.[2][4][8] The efficiency of microbial degradation is influenced by environmental conditions such as temperature, pH, and the presence of other nutrients.[7]

Chemical Degradation

Chemical degradation of this compound primarily occurs through hydrolysis and oxidation processes.

-

Hydrolysis: this compound is susceptible to hydrolysis, especially under alkaline conditions, which leads to the cleavage of the P-N or P-S bonds.[9][10] In acidic or basic solutions, the P-N bond can be broken to produce O,S-dimethyl phosphorothioate.[11]

-

Oxidation: Advanced oxidation processes (AOPs) involving free radicals like hydroxyl (•OH) and hydrated electrons (e-aq) can effectively degrade this compound.[2][11] These reactive species attack the N-C, P-N, P-S, or P-O bonds, leading to the formation of various intermediates and ultimately mineralization to inorganic compounds.[2][11]

Photodegradation

Photodegradation can also contribute to the breakdown of this compound, particularly in the presence of photosensitizers.[12] Studies have shown that this compound can be degraded under UV irradiation, often in the presence of a catalyst like titanium dioxide (TiO2).[2][5] The proposed photodegradation pathway often involves the initial cleavage of the C-N bond, followed by the oxidation of P-S and P-O bonds.[13][14]

Key Metabolites of this compound

The degradation of this compound results in the formation of several key metabolites, the most significant of which are:

-

Methamidophos: A more toxic and persistent organophosphate insecticide.[2][15]

-

O,S-dimethyl phosphorothioate (DMPT): An intermediate formed through the hydrolysis of the P-N bond.[6]

-

Acetamide: Formed from the cleavage of the P-N bond.[7]

-

Acetic Acid: A further breakdown product of acetamide.[7]

-

O-methyl-N-acetylphosphoramidate: An intermediate product of this compound degradation.[2]

-

Phosphoric Acid: A final inorganic product of complete mineralization.[2]

Quantitative Data on this compound Degradation

The rate of this compound degradation is influenced by the degradation pathway and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Microbial Degradation of this compound by Different Strains/Consortia

| Microorganism(s) | Initial this compound Concentration (mg/L) | Degradation Efficiency (%) | Time | Temperature (°C) | pH | Reference |

| Pseudomonas aeruginosa strain Is-6 | 1000 | 92 | 7 days | - | - | [2][5] |

| Microbial consortium ZQ01 | 200 | 89.5 | 32 hours | 34.1 | 8.9 | [7] |

| Bacillus paramycoides NDZ | 500 | 76 | 48 hours | - | - | [6] |

| Exiguobacterium sp. BCH4 and Rhodococcus sp. BCH2 | 50 | 75.85 | - | - | - | [2][5] |

| P. aeruginosa, P. putida, P. azotoformans | 100 | >68 | 30 days | - | - | [16] |

Table 2: Half-life (t1/2) of this compound under Different Conditions

| Condition | Matrix | Half-life (t1/2) | Reference |

| Microbial degradation by P. aeruginosa, P. putida, P. azotoformans | M9 medium | 14.33–16.72 days | [16] |

| Storage | Rice | 22.6 days | [10] |

| Field dissipation | Brinjal | 5.0 - 5.2 days | |

| Field dissipation | Okra | 2.7 - 3.0 days | |

| Hydrolysis | Water | A few days to several weeks | [9][17] |

| In soil | Soil | A few weeks to several months | [9][17] |

Table 3: Physicochemical Degradation of this compound

| Degradation Method | Catalyst/Conditions | Initial this compound Concentration (mg/L) | Degradation Efficiency (%) | Time | Reference |

| Ultrasonic ozonation | 160 kHz ultrasound | - | 87.6 | 60 min | [2][5] |

| Photocatalysis | Co3O4/McM-41, visible light | 50 | 100 | 40 min | [2][5] |

| Photocatalysis | Co3O4/McM-41, visible light | 100 | 100 | 60 min | [2][5] |

| Photocatalysis | ZnFe2O4–TiO2, H2O2 | - | 89.5 | 120 min | [2][5] |

| Photocatalysis | Ce-doped TiO2 (field trial) | 675 g a.i./ha | 93.5 | 20 hours | [2][5][13] |

Experimental Protocols for this compound Degradation Studies

This section provides an overview of common experimental protocols used to investigate this compound degradation and identify its metabolites.

Microbial Degradation Studies

Objective: To isolate and characterize this compound-degrading microorganisms and determine the degradation pathway.

Protocol:

-

Enrichment and Isolation of Microorganisms:

-

Collect soil or water samples from pesticide-contaminated sites.

-

Inoculate a small amount of the sample into a mineral salt medium (MSM) containing this compound as the sole carbon source.

-

Incubate the culture under appropriate conditions (e.g., 30°C, 150 rpm).

-

Perform serial dilutions and plate on MSM agar plates containing this compound to isolate individual colonies.[8][18]

-

-

Degradation Experiments:

-

Inoculate the isolated strains into liquid MSM containing a known concentration of this compound.

-

Incubate the cultures under optimized conditions (temperature, pH).

-

Collect samples at regular intervals for analysis.[8]

-

-

Analysis of this compound and Metabolites:

-

Extract the samples with a suitable organic solvent (e.g., ethyl acetate, acetonitrile).[19]

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry - MS, Flame Photometric Detector - FPD).[19][20]

-

Identify and quantify this compound and its metabolites by comparing retention times and mass spectra with authentic standards.[19]

-

Chemical Degradation Studies (e.g., Hydrolysis)

Objective: To determine the rate of hydrolysis of this compound under different pH and temperature conditions.

Protocol:

-

Preparation of Buffer Solutions: Prepare buffer solutions of different pH values (e.g., acidic, neutral, alkaline).

-

Hydrolysis Experiment:

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions at a constant temperature.

-

Collect aliquots at different time intervals.

-

-

Sample Analysis:

-

Extract the aliquots with an appropriate solvent.

-

Analyze the concentration of remaining this compound using HPLC or GC.

-

Calculate the hydrolysis rate constant and half-life.

-

Photodegradation Studies

Objective: To investigate the degradation of this compound under UV or visible light.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water, acetonitrile).

-

Photoreactor Setup:

-

Place the this compound solution in a photoreactor equipped with a specific light source (e.g., UV lamp, solar simulator).

-

A photocatalyst (e.g., TiO2) can be added to the solution to enhance degradation.

-

-

Irradiation and Sampling:

-

Irradiate the solution for a defined period.

-

Collect samples at various time points.

-

-

Analysis:

-

Analyze the samples for the concentration of this compound and its photoproducts using LC-MS or GC-MS.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key this compound degradation pathways and a typical experimental workflow.

Conclusion

The degradation of this compound is a multifaceted process involving microbial, chemical, and photochemical mechanisms, leading to a range of metabolites with varying toxicities. A thorough understanding of these pathways and the factors influencing them is essential for predicting the environmental fate of this compound and for the development of effective bioremediation and water treatment technologies. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate this compound degradation and contribute to the mitigation of its environmental risks.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Degradation of this compound and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of this compound and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of this compound and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel pathway of this compound degradation by the microbial consortium ZQ01 and its potential for environmental bioremediation [inis.iaea.org]

- 8. frontiersin.org [frontiersin.org]

- 9. jchr.org [jchr.org]

- 10. kmweb.moa.gov.tw [kmweb.moa.gov.tw]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C4H10NO3PS | CID 1982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Photocatalytic degradation of this compound in pak choi, Brassica chinensis, with Ce-doped TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. experts.illinois.edu [experts.illinois.edu]

- 15. This compound Technical Fact Sheet [npic.orst.edu]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. A review on sample preparation and chromatographic determination of this compound and methamidophos in different samples - Arabian Journal of Chemistry [arabjchem.org]

- 20. researchgate.net [researchgate.net]

Cholinesterase Inhibition by Acephate and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cholinesterase inhibition activity of the organophosphate insecticide acephate and its primary, more potent metabolite, methamidophos. This compound itself is a weak inhibitor of acetylcholinesterase (AChE), but its toxicity is largely attributed to its metabolic conversion to methamidophos.[1][2][3][4] This document summarizes key quantitative data on the inhibitory potency of these compounds, details the experimental protocols used for their evaluation, and visualizes the associated biochemical pathways and experimental workflows.

Introduction

This compound (O,S-Dimethyl acetylphosphoramidothioate) is a systemic organophosphate insecticide that, despite its widespread use, exhibits relatively low acute toxicity to mammals.[3][5] This apparent safety is conferred by its metabolic pathway; in mammals, the primary conversion is to the non-cholinesterase inhibiting metabolite, S-methylacetyl phosphoramidothiolate (SMPT).[3] However, a secondary metabolic pathway leads to the formation of methamidophos, a significantly more potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3][4][6] The toxic effects of this compound are therefore primarily due to the in vivo formation of methamidophos.[1][2][4] Understanding the kinetics of this bioactivation and the subsequent cholinesterase inhibition is critical for toxicological assessment and the development of potential antidotes.

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of this compound and methamidophos against cholinesterases is typically quantified by the half-maximal inhibitory concentration (IC50) and the bimolecular rate constant (Ki). Methamidophos is consistently shown to be a much more potent inhibitor than its parent compound, this compound.[1][7]

Table 1: Inhibitory Potency (IC50) of this compound and Methamidophos on Acetylcholinesterase (AChE)

| Compound | Enzyme Source | IC50 (µM) | Reference |

| This compound | Human Erythrocyte AChE | 4.0 | [8] |

| This compound | Rat Brain AChE | ~100 | [9] |

| This compound | Human Erythrocyte Membrane AChE | ~100 | [9] |

| Methamidophos | Rat Brain AChE | ~10 | [9] |

| Methamidophos | Human Erythrocyte Membrane AChE | ~10 | [9] |

Table 2: Kinetic Constants for Cholinesterase Inhibition by this compound and Methamidophos

| Compound | Enzyme Source | Kinetic Constant | Value | Unit | Reference |

| This compound | Dog Brain AChE | Ki | 0.06 | µM⁻¹ min⁻¹ | [1] |

| Methamidophos | Dog Brain AChE | Ki | 6.3 | µM⁻¹ min⁻¹ | [1] |

| This compound | Rat Synatosomal Membrane AChE | Ki | 10² | mol⁻¹ L min⁻¹ | [9] |

| Methamidophos | Rat Synatosomal Membrane AChE | Ki | 10³ | mol⁻¹ L min⁻¹ | [9] |

Mechanism of Action and Metabolic Pathways

The primary mechanism of toxicity for organophosphates like methamidophos is the irreversible inhibition of AChE. This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis.[10]

Cholinergic Signaling Pathway

The inhibition of AChE disrupts the normal cholinergic signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by methamidophos.

References

- 1. Kinetic analysis of inhibition of brain and red blood cell acetylcholinesterase and plasma cholinesterase by this compound or methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. unifr.ch [unifr.ch]

- 3. This compound Technical Fact Sheet [npic.orst.edu]

- 4. This compound insecticide toxicity: safety conferred by inhibition of the bioactivating carboxyamidase by the metabolite methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the toxicity, metabolism, and anticholinesterase properties of this compound and methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: The Molecular Structure and Physical Properties of Acephate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acephate, a systemic organophosphate insecticide, has been a subject of extensive study due to its widespread use in agriculture and its mechanism of action as an acetylcholinesterase inhibitor. Understanding its molecular structure and physical properties is fundamental to elucidating its biological activity, environmental fate, and toxicological profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and an illustration of its primary signaling pathway.

Molecular Structure of this compound

This compound, with the chemical formula C₄H₁₀NO₃PS, is structurally characterized as an O,S-dimethyl acetylphosphoramidothioate. Its molecular weight is approximately 183.17 g/mol . The molecule possesses a chiral phosphorus center, though it is typically used as a racemic mixture. The presence of both a polar phosphoryl group and less polar methyl and acetyl groups imparts amphiphilic character to the molecule, influencing its solubility and biological interactions.

Key Structural Features:

-

Phosphoramide Core: The central phosphorus atom is bonded to oxygen, sulfur, nitrogen, and a methoxy group.

-

Acetyl Group: An acetyl group (CH₃CO) is attached to the nitrogen atom.

-

Thioate Group: The presence of a P-S bond is a characteristic feature of many organophosphate insecticides.

A three-dimensional representation of the this compound molecule illustrates the spatial arrangement of these functional groups.

Physical Properties of this compound

The physical properties of this compound are critical determinants of its environmental transport, bioavailability, and persistence. A summary of its key quantitative physical data is presented in the table below.

| Property | Value | Unit | Conditions |

| Melting Point | 88 - 90 | °C | |

| Boiling Point | Decomposes before boiling | °C | |

| Water Solubility | 790,000 | mg/L | 20 °C, pH 7 |

| 79 | g/100 mL | ||

| Solubility in Acetone | 151,000 | mg/L | 20 °C |

| Solubility in Ethanol | >100,000 | mg/L | 20 °C |

| Vapor Pressure | 1.7 x 10⁻⁶ | mmHg | 24 °C |

| 2.26 x 10⁻⁴ | Pa | 24 °C | |

| pKa | Data not readily available in cited literature | ||

| Log Kₒw (Octanol-Water Partition Coefficient) | -0.85 |

Experimental Protocols

The determination of the physical properties of chemical compounds like this compound follows standardized and internationally recognized experimental protocols to ensure accuracy and reproducibility. The following are detailed methodologies for the key experiments cited.

Melting Point Determination (OECD TG 102)

The melting point of this compound is determined using the capillary method as described in the OECD Guideline for the Testing of Chemicals, TG 102.

-

Principle: A small, finely ground sample of this compound is packed into a capillary tube and heated in a controlled manner in a melting point apparatus. The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point.

-

Apparatus: A melting point apparatus with a temperature-controlled block or liquid bath, a calibrated thermometer or temperature sensor, and glass capillary tubes.

-

Procedure:

-

A small amount of dry, powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperatures at which melting begins and is complete are recorded to define the melting range.

-

-

Data Analysis: The melting point is reported as a range of temperatures from the initial to the final stage of melting.

Water Solubility Determination (OECD TG 105)

The water solubility of this compound is determined using the flask method, as outlined in the OECD Guideline for the Testing of Chemicals, TG 105, which is suitable for substances with solubilities above 10⁻² g/L.

-

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the saturated aqueous phase is then determined analytically.

-

Apparatus: A constant temperature water bath or shaker, flasks, a suitable analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography - HPLC), and a centrifuge or filtration apparatus.

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., at 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the solution is centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as HPLC with UV detection.

-

-

Data Analysis: The water solubility is reported as the mass of this compound per unit volume of water (e.g., in mg/L or g/100 mL) at the specified temperature.

Vapor Pressure Determination (OECD TG 104)

The vapor pressure of this compound can be determined using the gas saturation method, as described in the OECD Guideline for the Testing of Chemicals, TG 104.

-

Principle: A stream of inert gas is passed slowly over a sample of this compound at a constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus: A constant temperature bath, a system for controlling and measuring the flow of an inert gas (e.g., nitrogen), a saturation column containing the test substance, and a trapping system to collect the vaporized substance.

-

Procedure:

-

A known mass of this compound is placed in the saturation column.

-

A controlled flow of an inert gas is passed through the column at a constant temperature.

-

The vaporized this compound is collected in a trapping system (e.g., a cold trap or a sorbent tube).

-

The amount of trapped this compound is quantified using a suitable analytical technique.

-

-

Data Analysis: The vapor pressure is calculated from the mass of vaporized this compound, the volume of gas passed through the column, and the temperature, using the ideal gas law.

pKa Determination

While a specific experimental pKa value for this compound was not found in the searched literature, its determination would typically follow methods such as potentiometric titration or spectrophotometry.

-

Principle (Potentiometric Titration): The pH of a solution of the substance is measured as a strong acid or base is added incrementally. The pKa is the pH at which the substance is half-ionized.

-

Apparatus: A pH meter with a calibrated electrode, a burette for the titrant, and a stirrer.

-

Procedure:

-

A solution of this compound of known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH is recorded after each addition of the titrant.

-

-

Data Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). Organophosphates like this compound act as irreversible inhibitors of AChE.

The inhibition process involves the phosphorylation of a serine residue within the active site of the enzyme. The active site of AChE contains a catalytic triad of amino acids: Serine, Histidine, and Glutamate. The organophosphate phosphorylates the hydroxyl group of the serine residue, forming a stable covalent bond. This effectively inactivates the enzyme, preventing it from binding to and hydrolyzing acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing neurotoxicity in target organisms.

Bioaccumulation Potential of Acephate in Aquatic Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioaccumulation potential of the organophosphate insecticide acephate in aquatic ecosystems. It synthesizes key data on its physicochemical properties, summarizes available bioaccumulation metrics, details standardized experimental protocols, and illustrates the core toxicological pathway. The evidence strongly indicates a low potential for this compound to bioaccumulate, primarily due to its chemical structure and behavior in aqueous environments.

Physicochemical Properties and Predicted Bioaccumulation

The potential for a chemical to bioaccumulate is largely predicted by its physicochemical properties, particularly its octanol-water partition coefficient (Kow) and water solubility. Chemicals with a high log Kow (typically > 3) are lipophilic ("fat-loving") and tend to partition from water into the fatty tissues of organisms, leading to accumulation. Conversely, chemicals with a low log Kow are hydrophilic and prefer to remain in the aqueous phase, limiting their uptake into organisms.

This compound is characterized by very high water solubility and a low log Kow, properties that are inconsistent with significant bioaccumulation[1][2]. Regulatory triggers for requiring bioaccumulation studies are often set at a log Pow greater than 3[3]. This compound falls well below this threshold, suggesting a low probability of concentrating in aquatic life.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Bioaccumulation | Source(s) |

| Molecular Weight | 183.17 g/mol | --- | [2] |

| Water Solubility | 790,000 - 835,000 mg/L (at 20-25°C) | High solubility favors remaining in the water column over partitioning into biota. | [4][5] |

| Octanol-Water Partition Coefficient (log Kow) | -0.8 to -0.89 | Strongly hydrophilic; indicates a very low tendency to accumulate in fatty tissues. | [2][5] |

| Vapor Pressure | 1.7 x 10⁻⁶ mmHg (at 24°C) | Low volatility; not expected to dissipate significantly from water via volatilization. | [2][4] |

| Soil Sorption Coefficient (Koc) | 2 - 2.7 | Very low sorption to organic matter in soil/sediment; this compound is mobile and will primarily stay in the water phase. | [4] |

Quantitative Bioaccumulation Data

Consistent with predictions based on its physicochemical properties, experimental data show that this compound has a low potential for bioconcentration in aquatic organisms. The Bioconcentration Factor (BCF) is the primary metric used, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady-state.

While extensive BCF data for numerous species are limited—largely because the low log Kow does not trigger extensive testing—the available information indicates that this compound does not accumulate to significant levels. The U.S. Environmental Protection Agency (EPA) has previously concluded that the bioaccumulation of this compound residues is not a concern based on laboratory studies.

Table 2: Summary of this compound Bioaccumulation Findings

| Organism | Metric | Finding | Conclusion | Source |

| Fish (General) | BCF | Low potential for bioaccumulation. | Unlikely to concentrate in fish tissues from water. | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | BCF | Insignificant bioaccumulation observed in laboratory studies. | Not considered a bioaccumulative substance in this species. | [6] |

| Aquatic Organisms (General) | BAF/BCF | Chemicals with low log Kow values, like this compound, generally do not bioaccumulate. | The fundamental chemical properties of this compound prevent significant accumulation through any route of exposure. | [7] |

Metabolism and Depuration

In both insects and vertebrates, this compound can be metabolized to methamidophos, a more potent acetylcholinesterase inhibitor[4][5][8]. This metabolic conversion is a key aspect of its insecticidal activity and its toxicity profile[4]. However, this process also represents a form of biotransformation that, along with excretion, contributes to the clearance of the parent this compound compound from the organism, further limiting the potential for accumulation. In mammals, the conversion to methamidophos is considered a minor pathway compared to other metabolic routes[4]. The rapid metabolism and excretion prevent this compound from being appreciably stored in body tissues[2].

Experimental Protocol: Bioaccumulation in Fish (OECD 305)

To experimentally determine the BCF of a substance like this compound, a standardized protocol such as the OECD Test Guideline 305 ("Bioaccumulation in Fish: Aqueous and Dietary Exposure") is employed[9][10][11]. This guideline provides a harmonized, internationally accepted method for assessing bioaccumulation potential.

Key Methodological Steps:

-

Test System: A flow-through system is preferred to maintain constant exposure concentrations and a healthy environment for the test organisms[12]. Semi-static systems are also permissible.

-

Test Organism: A variety of fish species can be used, with Zebrafish (Danio rerio) being common[9]. The health and history of the fish stock must be well-documented.

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality, feeding) for at least two weeks prior to exposure.

-

Exposure (Uptake) Phase:

-

A group of fish is exposed to a constant, sublethal concentration of the test substance (this compound) in the water. A control group is maintained in identical conditions without this compound[13].

-

The duration is typically 28 days but can be extended if steady-state is not reached[3][9].

-

Water samples are taken frequently to verify the exposure concentration.

-

Sub-samples of fish (a minimum of four per sampling point) are collected at several time points (e.g., days 1, 3, 7, 14, 21, 28)[12].

-

-

Depuration (Elimination) Phase:

-

After the uptake phase, remaining fish are transferred to a clean, this compound-free medium[13].

-

This phase continues for a period sufficient to determine the elimination rate (e.g., 14-28 days).

-

Fish are sampled at various time points during this phase to measure the decline of the substance in their tissues.

-

-

Chemical Analysis:

-

Both water and whole fish tissue samples are analyzed for the concentration of the parent compound (this compound) and its primary metabolite (methamidophos) using a validated analytical method (e.g., LC-MS/MS).

-

Fish tissues should also be analyzed for lipid content, as BCF values are often normalized to a standard lipid percentage.

-

-

Data Calculation:

-

Steady-State BCF (BCFss): If concentrations in the fish reach a plateau, the BCF is calculated as the mean tissue concentration divided by the mean water concentration.

-

Kinetic BCF (BCFk): More commonly, BCF is calculated kinetically. The uptake rate constant (k₁) and depuration rate constant (k₂) are determined by modeling the concentration changes over time. The BCFk is the ratio of k₁/k₂[9].

-

Mechanism of Action and Toxicological Pathways

This compound is an organophosphate insecticide whose toxicity stems from the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system[4]. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft, which terminates the nerve signal.

The primary mechanism involves the following steps:

-

Metabolic Bioactivation: this compound itself is a weak AChE inhibitor[4]. In target organisms, it is metabolically converted (hydrolyzed) to methamidophos[8].

-

Enzyme Inhibition: Methamidophos is a much more potent inhibitor. It phosphorylates a serine residue at the active site of the AChE enzyme[14].

-

Acetylcholine Accumulation: This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

-